molecular formula C8H6N4 B12817824 2-((1-Methyl-1H-imidazol-2-yl)methylene)malononitrile

2-((1-Methyl-1H-imidazol-2-yl)methylene)malononitrile

Cat. No.: B12817824
M. Wt: 158.16 g/mol
InChI Key: AGNYNLVVODIMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Methyl-1H-imidazol-2-yl)methylene)malononitrile is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-imidazol-2-yl)methylene)malononitrile typically involves the condensation of 1-methyl-1H-imidazole-2-carbaldehyde with malononitrile. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-imidazol-2-yl)methylene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-imidazol-2-yl)methylene)malononitrile and its derivatives involves interactions with various molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic pathways. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

2-[(1-methylimidazol-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C8H6N4/c1-12-3-2-11-8(12)4-7(5-9)6-10/h2-4H,1H3

InChI Key

AGNYNLVVODIMFC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C=C(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.